N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3O5/c16-14(17,18)8-3-9(15(19,20)21)5-10(4-8)22-13(25)7-1-11(23(26)27)6-12(2-7)24(28)29/h1-6H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQMSJTVMLPKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of this compound oxides.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction is performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The compound's unique properties stem from its trifluoromethyl groups, which enhance lipophilicity and stability in various chemical environments.
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including reduction and substitution, allows for the development of new derivatives with tailored properties.
Biology
- Antimicrobial Properties : Research has shown that derivatives of this compound exhibit significant antimicrobial activities against drug-resistant bacteria. For instance, pyrazole derivatives containing this motif have been reported to inhibit the growth of Staphylococcus aureus biofilms effectively .
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies indicate that it can inhibit the growth of liver cancer cells (HepG2 and Hep3B) through mechanisms involving apoptosis induction and modulation of specific signaling pathways such as STAT3 .
- Cholinesterase Inhibition : Analogues designed from this compound have shown promise as dual acetylcholinesterase and butyrylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer’s .
Medicine
- Drug Development : The unique structure of this compound makes it a candidate for drug development. Its interactions with biological targets suggest potential applications in creating new therapeutic agents aimed at various diseases .
Case Studies
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
- N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
- 3,5-bis(trifluoromethyl)phenyl isocyanate
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and dinitrobenzamide groups, which impart distinct chemical and physical properties.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, known for enhancing the pharmacological profile of compounds. The presence of the dinitrobenzamide moiety contributes to its biological effectiveness, making it a subject of research in various therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substituents exhibit potent antimicrobial properties. For instance, this compound has shown significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 12.5 µg/mL |
| N-[3-fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | S. aureus | 6.25 µg/mL |
Studies have demonstrated that the trifluoromethyl group enhances the lipophilicity and overall bioactivity of the compound, which is crucial for its interaction with bacterial membranes .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the activation of NF-κB , a key transcription factor involved in inflammatory responses.
Table 2: Anti-inflammatory Activity
| Compound | NF-κB Activation (%) | IC50 (µM) |
|---|---|---|
| This compound | 30% inhibition at 10 µM | 10 µM |
| Cinnamic Acid | 50% inhibition at 20 µM | 20 µM |
The results suggest that structural modifications can significantly influence the anti-inflammatory activity of this class of compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In particular, it has been shown to inhibit the growth of liver cancer cells (HepG2 and Hep3B) through mechanisms involving apoptosis induction and modulation of key signaling pathways.
Case Study: Liver Cancer Cell Line Inhibition
In a controlled experiment:
- Concentration Range : 1 - 10.8 µM
- Exposure Time : 0 - 72 hours
- Findings : The compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
The study demonstrated that treatment with this compound led to increased expression of pro-apoptotic genes and decreased activity of STAT3 , a pathway often implicated in cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide, and how can reaction conditions be optimized?
- The synthesis typically involves sequential nitration, chlorination, and amide coupling. A precursor like 3,5-bis(trifluoromethyl)aniline may undergo nitration with mixed acids (HNO₃/H₂SO₄) at 0–5°C to introduce nitro groups, followed by coupling with activated benzoyl chloride derivatives. Solvent choice (e.g., DMF or THF) and temperature control (e.g., reflux at 80–100°C) are critical for yield optimization. Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR is essential for confirming the presence of trifluoromethyl groups (δ ~ -60 ppm). ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and nitro/amide functionalities. IR spectroscopy verifies nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches. HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) ensures purity and molecular ion confirmation .
Q. How should researchers handle this compound to mitigate environmental and safety risks?
- The compound’s nitro and trifluoromethyl groups pose flammability and toxicity risks. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal. Environmental hazards include bioaccumulation potential; avoid aqueous release without prior treatment .
Advanced Research Questions
Q. What computational methods can predict the electronic effects of substituents on reactivity?
- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of nitro and trifluoromethyl groups. These studies reveal charge distribution at the amide bond, influencing nucleophilic attack susceptibility. Solvent effects (PCM models) and transition-state analysis (NEB method) further elucidate reaction pathways .
Q. How can contradictory data in catalytic applications of analogous benzamides be resolved?
- Discrepancies in catalytic efficiency (e.g., palladium cross-coupling) may arise from ligand steric effects or solvent polarity. Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent dielectric constant). Compare kinetic data (Arrhenius plots) and characterize intermediates via in situ IR or XAS to identify rate-limiting steps .
Q. What strategies improve the compound’s stability under physiological conditions for biomedical studies?
- Prodrug derivatization (e.g., esterification of the amide) enhances stability in acidic environments. Co-crystallization with cyclodextrins improves aqueous solubility. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS quantification of breakdown products .
Q. How do steric and electronic factors influence regioselectivity in electrophilic substitution reactions?
- The trifluoromethyl groups act as meta-directors, while nitro groups are para/meta-directors. Competitive effects can be quantified via Hammett σ constants (σₘ for CF₃ = 0.43). X-ray crystallography (e.g., ) reveals steric hindrance from the 3,5-substituents, favoring substitution at less hindered positions .
Methodological Notes
- Synthesis Optimization : Use response surface methodology (RSM) to model interactions between reaction time, temperature, and solvent polarity.
- Data Contradiction Analysis : Apply multivariate regression to isolate variables causing yield discrepancies in published protocols.
- Safety Protocols : Reference GHS classifications (e.g., UN 3077 for environmentally hazardous solids) for compliant handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
